1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Overview
Description
1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.16377084 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Applications
Research on derivatives of 1,8-naphthyridine, including compounds with structural similarities to 1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, has shown promising antibacterial properties. For instance, derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens, highlighting the potential of these compounds in developing new antibacterial drugs (Egawa et al., 1984; Santilli et al., 1975). These studies focus on the structural modifications to enhance the antibacterial efficacy and understand the structure-activity relationships.
Synthesis and Characterization
The synthesis and characterization of chiral linear carboxamides with incorporated peptide linkage, including derivatives similar to the specified compound, have been explored. These synthesized compounds were analyzed for their antimicrobial properties, demonstrating the versatility of naphthyridine derivatives in creating compounds with potential therapeutic applications (Khalifa et al., 2016).
Cytotoxic Activity
Research has also extended into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against cancer cell lines, suggesting that modifications in the naphthyridine structure could lead to potent cytotoxic agents for cancer treatment. These studies indicate the potential of naphthyridine derivatives in oncological research (Deady et al., 2003).
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-6-24-11-15(18(25)14-8-7-12(2)22-20(14)24)21(26)23-13-9-16(27-3)19(29-5)17(10-13)28-4/h7-11H,6H2,1-5H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQDITBLAWNPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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